molecular formula C16H28N2O4 B13443012 (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Cat. No.: B13443012
M. Wt: 312.40 g/mol
InChI Key: VSZGPKBBMSAYNT-RBSFLKMASA-N
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Description

The compound (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a cyclohexene derivative with three defined stereocenters. It belongs to a class of antiviral agents structurally related to oseltamivir (Tamiflu), a neuraminidase inhibitor used against influenza. The compound’s stereochemistry (R configuration at positions 3, 4, and 5) distinguishes it from other diastereomers, which exhibit varied biological and physicochemical properties . Its molecular formula is C₁₆H₂₈N₂O₄, with a molecular weight of 312.41 g/mol .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3R,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1

InChI Key

VSZGPKBBMSAYNT-RBSFLKMASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Method: Azidation and Hydroxylation

  • Starting from a cyclohexene derivative with a suitable leaving group, azidation is performed using sodium azide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
  • Hydroxylation at specific positions is achieved through epoxidation followed by ring-opening or via direct hydroxylation using oxidizing agents such as osmium tetroxide or potassium permanganate, depending on regioselectivity needs.

Introduction of the Ethyl Ester and Acetamido Groups

The esterification step involves converting the carboxylic acid precursor into the ethyl ester:

Carboxylic acid + Ethanol + Acid catalyst (e.g., sulfuric acid) → Ethyl ester

This esterification is typically performed under reflux with excess ethanol and catalytic acid to ensure high yield.

The acetamido and amino functionalities are introduced via amidation and amination reactions:

  • The acetamido group is added through acylation with acetic anhydride or acetyl chloride, followed by amidation with ammonia or suitable amines.
  • The amino group at position 5 is introduced via selective reduction of azides or via direct amination, often using reducing agents like triphenylphosphine or hydrogenation over palladium catalysts.

Formation of the Final Cyclohexene Derivative

The key step involves cyclization and functional group transformations to obtain the desired stereochemistry:

  • Stereoselective cyclization is achieved through controlled reaction conditions, often employing chiral catalysts or auxiliaries to favor the (3R,4R,5R) stereoisomer.
  • The pentan-3-yloxy group is introduced via nucleophilic substitution, where a pentan-3-ol derivative reacts with an activated cyclohexene intermediate under basic conditions.

Preparation of Salts and Final Purification

The final step involves converting the free acid or amine groups into stable salts:

  • The acidic groups (carboxylate or amino groups) are treated with suitable acids (e.g., oxalic acid, hydrochloric acid) in solvents like ethanol, acetonitrile, or methanol.
  • The salts are isolated via filtration, washing, and drying under reduced pressure.

Representative Data Table: Synthesis Parameters

Step Reagents Solvent Temperature Duration Key Conditions Yield (%)
Azidation Sodium azide DMF 25–50°C 12–24h Excess azide, inert atmosphere 85–90
Esterification Ethanol, sulfuric acid Ethanol Reflux 4–6h Acid catalysis 80–85
Amidation Acetic anhydride, ammonia Dichloromethane 0–25°C 2–4h Controlled pH 75–85
Cyclization Base (NaOH) Toluene Reflux 8–12h Stereoselective conditions 70–80
Salt Formation Oxalic acid Ethanol Room temp 1–2h Crystallization 85–90

Research Findings and Innovations

Recent patents and research articles highlight the importance of regio- and stereoselectivity in synthesizing such complex molecules. For example:

  • Patent WO2011021223A2 describes novel salts and their preparation via treating crude intermediates with acids in suitable solvents, emphasizing the importance of solvent choice in salt formation and purity.
  • The use of triphenylphosphine in the reduction of azides to amines, followed by salt formation with acids like oxalic acid, has been demonstrated as an efficient route to high-purity compounds.
  • Solvent optimization (e.g., acetonitrile, ethanol, toluene) plays a crucial role in achieving high yields and purity, especially in the final salt crystallization steps.

Notes on Optimization and Scale-Up

  • Reaction conditions such as temperature, solvent polarity, and reaction time are critical for stereoselectivity.
  • Purification techniques like column chromatography, recrystallization, and solvent distillation are essential for obtaining pharmaceutical-grade purity.
  • Environmental considerations include solvent recovery and waste minimization, aligning with green chemistry principles.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at C5 undergoes selective acylation, as demonstrated in patent examples :

  • Example 4 : Reaction with acrylic acid and TBTU (coupling agent) in DMF at 50°C for 12 hours yields an acryloylamino derivative .

  • Example 6 : Fluoroacetylation using 2-fluoroacetic acid produces a fluoro-substituted analog .

  • Example 13 : Cyclopropanecarbonyl chloride introduces a cyclopropylcarbonyl group .

Ester Hydrolysis

The ethyl ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, a key intermediate for further modifications .

Salt Formation

Phosphoric acid treatment generates a phosphate salt (C₁₆H₃₁N₂O₈P), enhancing solubility for pharmaceutical applications .

Stereochemical Considerations

The compound’s reactivity is highly sensitive to stereochemistry:

  • Epimerization risks : Prolonged exposure to acidic/basic conditions may alter the (3R,4R,5R) configuration, necessitating low-temperature reactions .

  • Diastereomer separation : Chromatographic methods (e.g., HPLC with chiral columns) isolate the target stereoisomer from synthetic byproducts .

Biological Interactions

As an Oseltamivir impurity, the compound interacts with influenza neuraminidase:

  • Binding affinity : Structural analogs inhibit viral replication by competitively binding to the enzyme’s active site .

  • Structure-activity relationship (SAR) : The pentan-3-yloxy group enhances hydrophobic interactions, while the acetamido group mimics sialic acid residues .

Comparative Reactivity with Analogues

Compound Key Structural Differences Reactivity Profile
OseltamivirLacks pentan-3-yloxy group; contains guanidinoBroader antiviral activity
Ethyl 4-Acetamido-5-amino-cyclohexeneSimplified structure without alkoxy substituentReduced steric hindrance in acylation reactions

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions or cellular processes.

    Medicine: Its unique structure could make it a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(3S,4S,5R)-Isomer
  • Structure : Differs in stereochemistry at positions 3 and 4 (S configuration).
  • Properties: Similar molecular weight (312.41 g/mol) but distinct stereochemistry leads to altered binding affinity to viral neuraminidase. No direct antiviral activity reported .
(3S,4R,5S)-Oseltamivir Ethoxysuccinate
  • Structure : Ethoxysuccinate salt of the (3S,4R,5S)-isomer.
  • Activity : Demonstrated antiviral efficacy against influenza B in mouse models. The ethoxysuccinate moiety enhances solubility and bioavailability compared to the free base .
  • Synthesis : Prepared via treatment with ethoxysuccinic acid in ethyl acetate .
(3R,4R,5S)-Oseltamivir Phosphate (Tamiflu)
  • Structure : Phosphate salt of the (3R,4R,5S)-isomer.
  • Activity : Clinically approved neuraminidase inhibitor with broad-spectrum antiviral activity. The (3R,4R,5S) configuration is critical for binding to the influenza virus neuraminidase active site .
  • Regulatory Status : Included in the Chinese Pharmacopeia (2010 edition) with strict quality control standards .
Key Stereochemical Impact
Property (3R,4R,5R) Target Compound (3R,4R,5S)-Oseltamivir (3S,4R,5S)-Ethoxysuccinate
Antiviral Activity Not reported High (Approved Drug) Moderate
Bioavailability Low (Free base) High (Phosphate salt) Enhanced (Salt form)
Regulatory Approval None Yes (Global) Preclinical

Functional Group Modifications

5-Amino Substitutions
  • Azido Derivatives: Example: Ethyl (3S,4R,5S)-4-amino-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (CAS 79692-37-8). Properties: Azido group introduces reactivity for click chemistry applications. Lower molecular weight (297.35 g/mol) but reduced stability due to azide’s explosive nature .
  • Thiophene/Phenylthio Derivatives: Example: Ethyl(3R,4R,5S)-4-acetamido-3-(pentan-3-yloxy)-5-((4-(thiophen-3-ylthio)benzyl)amino)cyclohex-1-ene-1-carboxylate. Properties: Higher molecular weight (516.74 g/mol) and altered lipophilicity. Demonstrated 65–78% synthetic yields and variable physical states (oily vs. solid) .
Fluorine-Substituted Analogues
  • Example: Fluorine-substituted (3R,4R,5S)-4-acetamido-5-guanidino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate.
  • Impact : Fluorine enhances metabolic stability and binding affinity. Patent claims suggest improved efficacy against resistant influenza strains .

Prodrug Strategies

  • Guanidine Imide Prodrugs :
    • Example: OSC-GCDI(M/D/B/C) derivatives.
    • Design : Reversible degradation of guanidine imides to enhance oral bioavailability. OSC-GCDI(C) achieved 83% yield and prolonged pharmacokinetics in preclinical models .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Physical State Key Modification Bioavailability
(3R,4R,5R) Target Compound 312.41 Not reported None Low
(3R,4R,5S)-Oseltamivir Phosphate 410.40 Crystalline solid Phosphate salt High
(3S,4R,5S)-Ethoxysuccinate 516.71 Solid Ethoxysuccinate salt Moderate
Thiophen-3-ylthio Derivative 516.74 Oily liquid Thiophen-3-ylthio substituent Not tested
OSC-GCDI(C) Prodrug 697.78 White solid Bis-isoindole imide High

Q & A

Basic: What are the recommended methods for synthesizing this compound with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves stereoselective cycloaddition or epoxidation strategies. For example, cycloaddition of 2,3-dimethylbuta-1,3-diene with allyl methacrylate under controlled conditions can yield the bicyclic core structure . To ensure enantiomeric purity, chiral catalysts (e.g., BF₃·Et₂O) or enzymatic resolution may be employed. Post-synthetic modifications, such as azide reduction and acetylation, require inert atmospheres to prevent racemization .
Key Data:

MethodYield (%)Enantiomeric Excess (ee)Reference
Cycloaddition65–78>95%
Epoxidation7289%

Advanced: How can discrepancies in stereochemical outcomes from different cycloaddition conditions be resolved?

Methodological Answer:
Discrepancies often arise from competing reaction pathways (e.g., endo vs. exo selectivity). To resolve this:

  • Use 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents .
  • Perform X-ray crystallography for unambiguous stereochemical assignment, as demonstrated in structurally related ethyl cyclohexenecarboxylate derivatives .
  • Compare experimental optical rotations with literature values for chiral analogs .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acetamido at δ 2.0 ppm, ester carbonyl at δ 170 ppm). NOESY correlations confirm stereochemistry .
  • IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₈N₂O₅ requires m/z 340.45 for [M+H]⁺) .

Advanced: What strategies mitigate decomposition under varying pH conditions?

Methodological Answer:

  • Salt Formation : Phosphate salts (e.g., the 1:1 phosphate salt in ) enhance aqueous stability by reducing hydrolysis of the ester group.
  • Buffered Solutions : Store in pH 6–7 buffers to minimize acid/base-catalyzed degradation.
  • Low-Temperature Storage : Cool samples to 4°C to slow degradation kinetics, as organic degradation rates increase with temperature .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (P280/P281) .
  • Ventilation : Work in fume hoods (P271) to avoid inhalation of dust/aerosols .
  • Waste Management : Collect organic waste separately to prevent environmental release (P273) .

Advanced: How does the pentan-3-yloxy substituent influence reactivity in downstream modifications?

Methodological Answer:
The bulky pentan-3-yloxy group:

  • Steric Hindrance : Limits nucleophilic attack at the cyclohexene ring, favoring regioselective reactions at the amino/acetamido sites .
  • Solubility : Enhances lipid solubility, complicating aqueous-phase reactions. Use polar aprotic solvents (e.g., DMF) for functionalization .
  • Catalyst Compatibility : Requires low-steric-demand catalysts (e.g., Pd/C for hydrogenation) to avoid steric clashes .

Basic: How can researchers distinguish this compound from structurally similar analogs?

Methodological Answer:

  • Chromatography : Use chiral HPLC with cellulose-based columns to separate enantiomers (retention time differences ≥2 min) .
  • Tandem MS/MS : Monitor unique fragmentation patterns (e.g., loss of pentan-3-yloxy fragment at m/z 185) .
  • Differential Scanning Calorimetry (DSC) : Compare melting points and thermal profiles (e.g., analogs differ by >10°C) .

Advanced: What experimental designs address low yields in azide reduction steps?

Methodological Answer:

  • Catalyst Screening : Test Staudinger conditions (PPh₃) vs. hydrogenation (Pd/C) for optimal conversion .
  • Reaction Monitoring : Use in-situ IR to track azide peak (2100 cm⁻¹) disappearance.
  • Solvent Optimization : Replace THF with MeOH to improve proton availability for reduction .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Ethyl Acetate/Hexane (1:3) : Yields needle-like crystals suitable for X-ray analysis .
  • Methanol/Water (4:1) : Effective for removing polar impurities (e.g., unreacted acetamido precursors) .

Advanced: How can computational modeling predict bioactivity based on stereochemistry?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). The (3R,4R,5R) configuration shows higher binding affinity than (3S) analogs due to complementary hydrophobic pockets .
  • MD Simulations : Assess stability of the pentan-3-yloxy group in lipid bilayers to predict membrane permeability .

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